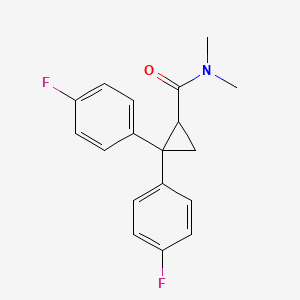
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is a quaternary ammonium compound with a piperidine ring This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a trimethylammonioethoxyethyl group The diiodide form indicates the presence of two iodide ions associated with the compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method involves the reaction of 1-methylpiperidine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired quaternary ammonium compound. The product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used. Reaction conditions vary depending on the specific reagent and desired product.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
科学的研究の応用
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other piperidine derivatives.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in various industrial applications, including as a catalyst or intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide involves its interaction with molecular targets such as ion channels, receptors, and enzymes. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function and activity. The piperidine ring may also play a role in modulating the compound’s interactions with its targets.
類似化合物との比較
Similar Compounds
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, iodide: This compound is similar but contains only one iodide ion.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, chloride: This compound contains a chloride ion instead of iodide.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, bromide: This compound contains a bromide ion instead of iodide.
Uniqueness
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is unique due to its specific combination of a piperidine ring, quaternary ammonium group, and two iodide ions. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
63916-17-6 |
|---|---|
分子式 |
C13H30I2N2O |
分子量 |
484.20 g/mol |
IUPAC名 |
trimethyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O.2HI/c1-14(2,3)10-12-16-13-11-15(4)8-6-5-7-9-15;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
InChIキー |
PFCLVVSDMXAKMC-UHFFFAOYSA-L |
正規SMILES |
C[N+]1(CCCCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
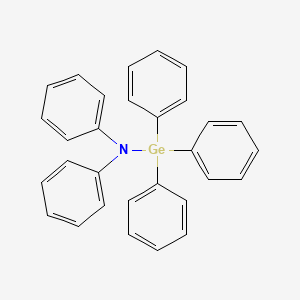

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)

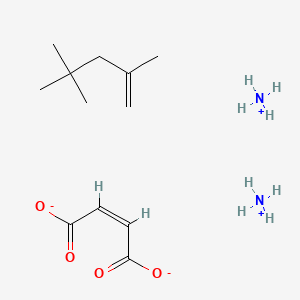
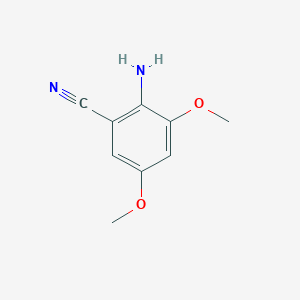
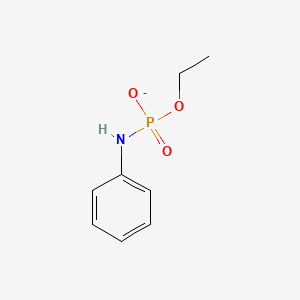
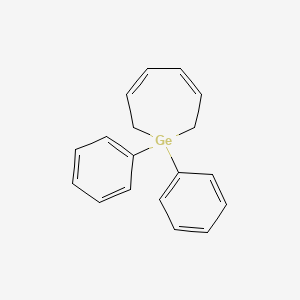

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)

![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
